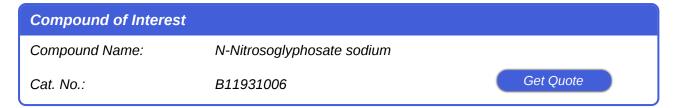


N-Nitrosoglyphosate Sodium: A Technical Guide to Physical Constants, Synthesis, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosoglyphosate sodium is a nitrosamine derivative of glyphosate, the world's most widely used herbicide. As a potential impurity in technical-grade glyphosate, its detection and characterization are of significant interest due to the toxicological concerns associated with N-nitroso compounds. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of **N-Nitrosoglyphosate sodium**, detailed analytical methodologies for its quantification, a summary of its synthesis, and an illustration of its presumed genotoxic mechanism.

Physical and Chemical Properties

N-Nitrosoglyphosate sodium is described in the literature as a white crystalline solid with high solubility in water.[1] However, specific experimental data for several physical constants are not readily available in publicly accessible scientific literature. The following tables summarize the known and computed properties for **N-Nitrosoglyphosate sodium** and its parent compound, N-Nitrosoglyphosate.

Table 1: Physical and Chemical Properties of N-Nitrosoglyphosate Sodium



Property	Value	Source
Molecular Formula	C3H6N2NaO6P	ChemSrc
Molecular Weight	220.05 g/mol	ChemSrc
CAS Number	56516-71-3	ChemSrc
Appearance	White crystalline solid	[1]
Solubility (Water)	High	[1]
Melting Point	Data not available	ChemSrc
Boiling Point	Data not available	ChemSrc
Density	Data not available	ChemSrc

Table 2: Physical and Chemical Properties of N-Nitrosoglyphosate

Property	Value	Source
Molecular Formula	C ₃ H ₇ N ₂ O ₆ P	Wikipedia
Molar Mass	198.071 g/mol	Wikipedia
CAS Number	56516-72-4	Wikipedia
IUPAC Name	N-Nitroso-N- (phosphonomethyl)glycine	Wikipedia

Synthesis of N-Nitrosoglyphosate Sodium

A detailed, step-by-step laboratory synthesis protocol for **N-Nitrosoglyphosate sodium** is not extensively documented in readily available literature. However, a general method for its preparation has been described.[1] The synthesis of its parent compound, N-Nitrosoglyphosate, can be achieved through the reaction of glyphosate with a nitrosating agent, such as sodium nitrite, under acidic conditions. The subsequent formation of the sodium salt would involve reacting the N-Nitrosoglyphosate acid with a sodium base, such as sodium hydroxide or sodium carbonate.[1]



It is important to note that N-Nitrosoglyphosate can also be formed unintentionally in soils treated with both glyphosate and high levels of sodium nitrite.[2]

Experimental Protocols: Analytical Methods for Quantification

The quantification of N-Nitrosoglyphosate as an impurity in technical glyphosate is crucial for regulatory and safety purposes. Several analytical methods have been developed for this purpose, primarily based on High-Performance Liquid Chromatography (HPLC).

HPLC with Post-Column Derivatization and Colorimetric Detection

This method involves the separation of N-Nitrosoglyphosate from the glyphosate matrix using an anion exchange column, followed by a post-column chemical reaction to produce a colored compound that can be detected by a UV-Vis spectrophotometer.[3][4]

Methodology:

- Sample Preparation: A solid sample of technical glyphosate is dissolved in a sodium hydroxide solution.[3]
- Chromatographic Separation:
 - Column: Anionic exchange resin column (e.g., 2.50 mm x 4.00 mm i.d., 15 μm particle size).[3]
 - Mobile Phase: A solution of sodium sulfate (Na₂SO₄) at a concentration of 0.0075 M and a pH of 11.5 is used as the mobile phase.[3]
 - Flow Rate: 1.0 mL/min.[3]
- Post-Column Derivatization:
 - The eluate from the column is mixed with a colorimetric reagent.



- This reagent typically contains sulfanilamide (0.3% w/v) and N-(1-naphthyl)ethylenediamine (0.03% w/v) in hydrochloric acid (4.5 M).[3]
- The reaction is carried out in a thermostatized bath at 95°C.[3]
- Detection: The resulting colored azo dye is detected at a wavelength of 546 nm.[3]

The workflow for this analytical method can be visualized as follows:



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Figure 1: Workflow for HPLC with post-column derivatization.

Ion Chromatography with UV Detection

A more direct method for the determination of N-Nitrosoglyphosate in technical glyphosate samples involves ion chromatography (IC) coupled with UV detection, which leverages the UV absorbance of the nitroso group.[5]

Methodology:

- Sample and Standard Preparation:
 - A known weight of the technical glyphosate sample is dissolved in 0.1 M sodium hydroxide.[6]
 - The solution is stirred, sonicated, and filtered.[6]
 - Stock solutions of glyphosate and N-Nitrosoglyphosate sodium salt are prepared for calibration.[6]



- Chromatographic Conditions:
 - Column: Anionic column (e.g., Metrosep A Supp 7 250/4.0 mm) with a pre-column.[5]
 - Mobile Phase: A high ionic strength solution containing sodium sulfate (Na₂SO₄, 0.01 mol L⁻¹) and sodium hydroxide (NaOH, 0.01 mol L⁻¹) at pH 10.[5]
 - Flow Rate: 0.8 mL min⁻¹.[5]
 - Injection Volume: 40 μL.[5]
 - Temperature: 25°C.[5]
- Detection:
 - Detection is performed at a wavelength of 244 nm, corresponding to the absorbance peak of the nitrous group.[7]

Signaling Pathway: Genotoxicity of N-Nitrosamines

N-Nitrosoglyphosate is a member of the N-nitrosamine class of compounds, which are known for their carcinogenic properties.[5][8] The genotoxicity of nitrosamines is generally attributed to their metabolic activation into reactive electrophilic species that can damage DNA. While specific signaling pathways for N-Nitrosoglyphosate are not well-documented, the general mechanism of action for nitrosamines provides a framework for understanding its potential biological effects.

The proposed pathway involves the following steps:

- Metabolic Activation: N-nitrosamines are metabolized by cytochrome P450 enzymes in the liver. This process, often an α-hydroxylation, converts the relatively stable nitrosamine into an unstable intermediate.
- Formation of Diazonium Ions: The unstable intermediate decomposes to form a highly reactive diazonium ion.
- DNA Adduct Formation: The diazonium ion is a powerful alkylating agent that can react with DNA bases (primarily quanine and adenine), forming DNA adducts.



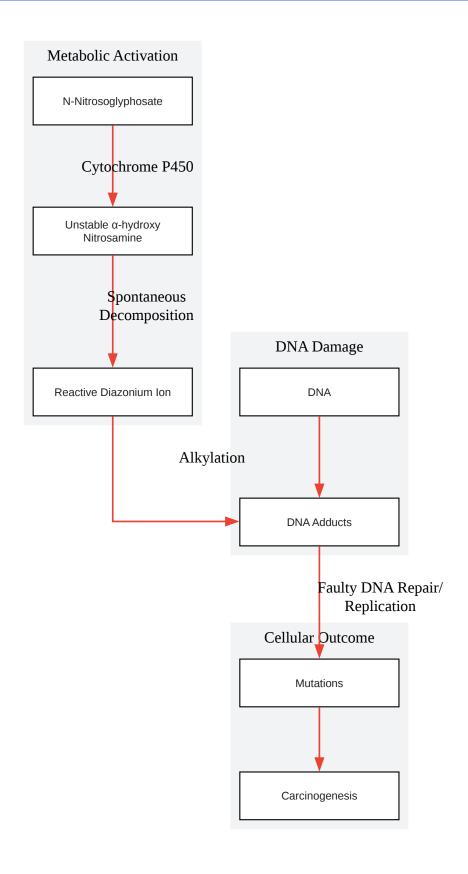




• Genotoxicity: These DNA adducts can lead to mutations during DNA replication and transcription, potentially initiating carcinogenesis.

This generalized pathway is illustrated in the following diagram:





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Figure 2: Generalized pathway of nitrosamine-induced genotoxicity.



Conclusion

This technical guide has compiled the available information on the physical constants, synthesis, and analysis of **N-Nitrosoglyphosate sodium**. While there are gaps in the experimental data for some of its physical properties, detailed analytical methods for its quantification are well-established. The presumed genotoxic mechanism, based on the broader class of N-nitrosamines, highlights the importance of monitoring for this impurity in glyphosate-based products. Further research is warranted to fully characterize the physical properties of **N-Nitrosoglyphosate sodium** and to investigate its specific biological activities and signaling pathways.

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